molecular formula C7H5NO4S B2843095 4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid CAS No. 871884-79-6

4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid

Cat. No.: B2843095
CAS No.: 871884-79-6
M. Wt: 199.18
InChI Key: ZYCAMEYAPIZEIQ-UHFFFAOYSA-N
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Description

4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid is a specialized heterocyclic compound designed for advanced chemical and biochemical research. This molecule integrates a pyridine-2,6-dicarboxylic acid scaffold, a well-known chelating agent for metal cations like Cu, Co, Fe, and Ni , with a sulfanylidene moiety, enhancing its metal-binding versatility. Its primary research value lies in its potential as a potent inhibitor of metalloenzymes, particularly metallo-β-lactamases (MBLs) such as New Delhi metallo-β-lactamase (NDM-1) . The mechanism of action is hypothesized to involve the chelation of active-site zinc ions, thereby deactivating the enzyme and potentially restoring the efficacy of carbapenem antibiotics against resistant pathogens . Structural analogs, including pyridine-2,6-dithiocarboxylic acid, have demonstrated the ability to rescue meropenem activity in clinical isolates, underscoring the therapeutic potential of this chemical class . Beyond antimicrobial applications, this compound serves as a valuable precursor and building block in supramolecular and coordination chemistry. It can be used to design functional materials, sensors, and multimetallic complexes, leveraging its multiple binding sites to create sophisticated molecular architectures . Researchers will find it useful for developing new chemical probes and solid-supported reagents. This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-sulfanylidene-1H-pyridine-2,6-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S/c9-6(10)4-1-3(13)2-5(8-4)7(11)12/h1-2H,(H,8,13)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCAMEYAPIZEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=S)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871884-79-6
Record name 4-sulfanylpyridine-2,6-dicarboxylic acid
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Preparation Methods

Thiolation of Halogenated Precursors

A widely adopted approach for introducing sulfanylidene groups into pyridine derivatives involves nucleophilic substitution of halogen atoms with thiol sources. For instance, 2-chloronicotinonitrile reacts with thiourea in ethanol under reflux to yield 2-sulfanylidene-1H-pyridine-3-carbonitrile with an 82% yield. This method leverages the displacement of chloride by the thiourea-derived thiolate ion, followed by acidification to protonate the intermediate.

Adapting this strategy to 4-sulfanylidene-1H-pyridine-2,6-dicarboxylic acid would require a halogenated precursor such as 4-chloro-pyridine-2,6-dicarboxylic acid . However, the synthesis of this precursor remains undocumented in the literature, posing a significant bottleneck. Theoretical pathways suggest that chlorination of pyridine-2,6-dicarboxylic acid using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) could introduce the chloride group at position 4, but regioselectivity and side reactions (e.g., esterification of carboxylic acids) must be carefully controlled.

Oxidation-Hydrolysis Routes

One-Pot Oxidation of Substituted Quinolines

The oxidation of quinoline derivatives to pyridinedicarboxylic acids offers a viable pathway. For example, unsubstituted quinoline reacts with sodium chlorate (NaClO₃) in sulfuric acid (H₂SO₄) under catalytic copper oxide (CuO) to yield pyridine-2,3-dicarboxylic acid in 60–72% yields. This method involves a radical-mediated oxidation mechanism, where the chlorate ion abstracts hydrogen atoms from the quinoline ring, leading to ring contraction and carboxylation.

To adapt this method for this compound, a 4-thiol-substituted quinoline precursor would need to be synthesized. Thiolation of quinoline at position 4 could be achieved via directed ortho-metalation (DoM) strategies, where a directing group (e.g., sulfoxide) facilitates lithiation followed by sulfur electrophile quenching. Subsequent oxidation would then introduce carboxylic acid groups at positions 2 and 6. However, the stability of the thiol group under strongly acidic and oxidative conditions remains a concern, necessitating protective group strategies such as acetylation.

One-Pot Multicomponent Syntheses

Catalytic Condensation of Pyruvates and Aldehydes

A novel one-pot method developed by OIST researchers produces 4-substituted pyridine-2,6-dicarboxylic acid derivatives from pyruvates, aldehydes, and ammonium acetate using a pyrrolidine-acetic acid catalyst. This approach employs a tandem Knoevenagel condensation and cyclization mechanism, forming a dihydropyran intermediate that aromatizes to the pyridine ring.

Introducing a sulfanylidene group at position 4 would require substituting the aldehyde component with a thiol-containing aldehyde (e.g., mercaptoacetaldehyde). However, the high reactivity of thiols may lead to side reactions such as disulfide formation or catalyst poisoning. Modulating reaction conditions—such as using inert atmospheres and low temperatures—could mitigate these issues.

Comparative Analysis of Synthetic Routes

The table below summarizes the feasibility, yields, and challenges of the discussed methods:

Method Starting Material Key Reagents Yield Challenges
Nucleophilic Substitution 4-Chloro-pyridine-2,6-diacid Thiourea, EtOH Theoretical Precursor synthesis; regioselectivity
Quinoline Oxidation 4-Thiol-quinoline NaClO₃, H₂SO₄, CuO 60–72% Thiol stability under oxidation
Lawesson’s Reagent 4-Hydroxylamino-pyridine-2,6-diacid Lawesson’s reagent Unknown Hydroxamic acid synthesis
One-Pot Condensation Pyruvate, thiol-aldehyde Pyrrolidine-acetic acid Novel Thiol-aldehyde reactivity

Chemical Reactions Analysis

Types of Reactions

4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

    Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications:
4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid and its derivatives have been identified as promising candidates for the treatment and prevention of proliferative diseases. These include conditions such as cancer, atherosclerosis, rheumatoid arthritis, psoriasis, idiopathic pulmonary fibrosis, scleroderma, and liver cirrhosis. The compounds demonstrate efficacy through mechanisms that may involve inhibition of specific cellular pathways associated with these diseases .

Pharmaceutical Formulations:
The compound can be formulated into various pharmaceutical preparations including tablets, capsules, and injectable solutions. Its versatility allows for multiple routes of administration, enhancing patient compliance and therapeutic effectiveness .

Drug Development

Synthesis of Bioactive Molecules:
this compound serves as a crucial building block in the synthesis of bioactive molecules. Its derivatives are utilized in creating chemical probes for biological research and solid-supported reagents . The development of novel synthetic methods has improved the efficiency of producing these derivatives under mild conditions and high atom economy, which is beneficial for large-scale applications .

Case Study: Novel Synthesis Techniques
Recent advancements in synthesis techniques have enabled researchers to produce 4-substituted pyridine-2,6-dicarboxylic acid derivatives using a one-pot reaction method. This approach simplifies the synthetic route and reduces the need for harsh chemicals or extended reaction times . Such innovations are critical for accelerating drug discovery processes.

Biological Research

Chemical Probes:
The compound is increasingly being used as a chemical probe in biological research to visualize cellular processes and interactions at the molecular level. Its ability to selectively bind to target biomolecules makes it an invaluable tool for studying complex biological systems .

Solid-Supported Reagents:
In addition to its role as a chemical probe, this compound derivatives are employed as solid-supported reagents in organic synthesis. This application allows for easier separation and purification of products in multi-step reactions .

Summary Table of Applications

Application Area Description Benefits
Medicinal ChemistryTreatment of proliferative diseases such as cancer and rheumatoid arthritisTargeted therapy with potential for fewer side effects
Drug DevelopmentBuilding block for bioactive molecules; novel synthesis methodsImproved efficiency in drug discovery
Biological ResearchChemical probes for visualization of cellular processesEnhanced understanding of biological interactions
Solid-Supported ReagentsUsed in organic synthesis for easier product isolationSimplifies purification processes

Mechanism of Action

The mechanism of action of 4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The sulfanylidene group can form strong interactions with metal ions, making it a potential ligand in coordination chemistry. Additionally, the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Pyridine-2,6-dicarboxylic Acid (DPA)

  • Structure : Lacks substituents at position 3.
  • Coordination Chemistry: Forms mononuclear or polynuclear complexes with metals (e.g., Co(II), Ni(II)) via N,O,O-tridentate binding. Used in catalysis, luminescent materials, and antimicrobial agents .
  • Biological Activity : Inhibits metallo-β-lactamases (e.g., NDM-1, IMP-1) with 75% inhibition efficacy against MtbDHDPS .
  • Applications : Precursor for pharmaceuticals, agrochemicals, and functional materials .

4-Hydroxy-pyridine-2,6-dicarboxylic Acid (Chelidamic Acid)

  • Structure : Hydroxyl group at position 4.
  • Coordination Chemistry : Binds vanadium(IV/V) ions, forming distinct speciation profiles compared to DPA. The hydroxyl group enhances hydrogen bonding and alters redox behavior .
  • Biological Role : Found in natural compounds and alkaloid degradation pathways .

1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic Acid

  • Structure : Oxo group at position 4.
  • Enzyme Inhibition : Exhibits 73% inhibition of MtbDHDPS, slightly lower than DPA (75%) . The oxo group may reduce electron density at the pyridine ring, weakening metal coordination.

4-Iodopyridine-2,6-dicarboxylic Acid

  • Structure : Iodo substituent at position 4.
  • Coordination Modes : Acts as a bridging or terminal ligand. The bulky iodine participates in halogen bonding, influencing crystal packing and material properties .
  • Electronic Effects : Electron-withdrawing iodine reduces basicity of the pyridine nitrogen compared to sulfanylidene derivatives.

Thiazolidine-2,4-dicarboxylic Acid

  • Structure : Five-membered thiazolidine ring fused to dicarboxylic acid.
  • Biological Activity : Potent inhibitor of CcrA and L1 metallo-β-lactamases. The sulfur in the thiazolidine ring enhances metal chelation, similar to sulfanylidene derivatives .

4-Oxopiperidine-2,6-dicarboxylic Acid

  • Structure : Saturated six-membered piperidine ring with an oxo group.
  • Solubility : Higher solubility in polar solvents compared to aromatic DPA derivatives due to reduced aromaticity .
  • Enzyme Interactions : Acts as a transition-state analog in succinyltransferase inhibition (Ki = 58 nM) .

Key Comparative Data

Compound Substituent (Position 4) Metal Binding Modes Biological Activity (Inhibition %) Key Applications
4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid Sulfanylidene (S) N,O,O-tridentate (potential S participation) Understudied Coordination polymers, catalysis
Pyridine-2,6-dicarboxylic acid None N,O,O-tridentate 75% (MtbDHDPS) Antimicrobial agents, drug synthesis
4-Hydroxy-pyridine-2,6-dicarboxylic acid Hydroxyl (OH) O,O,O-tridentate (with H-bonding) Not reported Vanadium speciation studies
1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid Oxo (O) N,O,O-tridentate 73% (MtbDHDPS) Enzyme inhibition
Thiazolidine-2,4-dicarboxylic acid Thiazolidine ring (S) S,O,O-tridentate High (CcrA, L1) Metallo-β-lactamase inhibition

Discussion of Structural and Functional Differences

  • Steric Influence : The sulfanylidene group is less bulky than iodine (4-iodo-DPA) but may introduce steric hindrance compared to hydroxyl or oxo groups.
  • Biological Selectivity : Thiazolidine-2,4-dicarboxylic acid’s cyclic structure confers selectivity for specific metallo-β-lactamases, while DPA derivatives show broader inhibition .
  • Solubility and Stability : Sulfur’s hydrophobic nature may reduce aqueous solubility compared to hydroxyl or carboxylate-rich analogs, impacting pharmaceutical applications .

Biological Activity

4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid, also known as a derivative of pyridine-2,6-dicarboxylic acid, has garnered attention for its diverse biological activities. This compound is part of a larger class of pyridine derivatives that exhibit significant pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with two carboxylic acid groups and a sulfanylidene group. This unique configuration contributes to its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound and its metal complexes against various pathogens. For instance:

  • Antibacterial Effects : In one study, metal complexes derived from pyridine-2,6-dicarboxylic acid exhibited moderate antibacterial activity against several strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The zone of inhibition ranged from 20 mm to 28 mm depending on the complex used .
  • Antifungal Activity : The same complexes showed significant antifungal activity against species such as Aspergillus niger, with inhibition zones reaching up to 23 mm .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit metallo-beta-lactamases (MBLs), particularly the NDM-1 enzyme. Research indicates that derivatives like pyridine-2,6-dithiocarboxylic acid (PDTC), structurally related to our compound of interest, can inhibit NDM-1 activity effectively. This inhibition was attributed to the chelation of zinc ions in the enzyme's active site .

Study on Antimicrobial Properties

A detailed investigation into the antimicrobial properties of various pyridine derivatives revealed that this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined across multiple strains:

PathogenMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus5520
Escherichia coli5022
Pseudomonas aeruginosa6121

This table illustrates the compound's effectiveness compared to standard antibiotics such as amoxicillin .

The biological activity of this compound is thought to arise from its ability to interact with cellular targets through chelation mechanisms. By binding to metal ions essential for microbial growth and enzyme function, this compound disrupts vital processes within the pathogens.

Q & A

(Basic) How is 4-sulfanylidene-1H-pyridine-2,6-dicarboxylic acid synthesized and characterized in academic research?

Methodological Answer:
The compound is typically synthesized via oxidation of pyridine derivatives using potassium permanganate under aqueous conditions, yielding ~64% efficiency (industrial methods prioritize oxidation routes) . Characterization involves:

  • Elemental analysis to confirm purity (≥98% by acidimetric assay) .
  • Spectroscopic techniques :
    • IR spectroscopy to identify carboxylate (C=O at ~1700 cm⁻¹) and sulfhydryl (S-H at ~2550 cm⁻¹) groups .
    • NMR to resolve aromatic proton environments and confirm substitution patterns .
  • X-ray crystallography (using SHELX programs like SHELXL) to determine molecular packing and hydrogen-bonding networks .

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